molecular formula C10H19IO B13310113 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane

1-(Tert-butoxy)-1-(iodomethyl)cyclopentane

Cat. No.: B13310113
M. Wt: 282.16 g/mol
InChI Key: TYSCASZWIXQXDV-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-1-(iodomethyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butoxy group and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, typically using iodine and a suitable halogenating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted cyclopentane derivatives.

    Oxidation Reactions: Products include cyclopentanol or cyclopentanone derivatives.

    Reduction Reactions: Products include cyclopentane derivatives with a methyl group.

Scientific Research Applications

1-(Tert-butoxy)-1-(iodomethyl)cyclopentane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

    1-(Tert-butoxy)-1-(chloromethyl)cyclopentane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    1-(Tert-butoxy)-1-(bromomethyl)cyclopentane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

Uniqueness: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms.

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-(iodomethyl)-1-[(2-methylpropan-2-yl)oxy]cyclopentane

InChI

InChI=1S/C10H19IO/c1-9(2,3)12-10(8-11)6-4-5-7-10/h4-8H2,1-3H3

InChI Key

TYSCASZWIXQXDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1(CCCC1)CI

Origin of Product

United States

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